An In-depth Technical Guide to the Mechanism of Action of Ipflufenoquin
An In-depth Technical Guide to the Mechanism of Action of Ipflufenoquin
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
Ipflufenoquin is a novel, broad-spectrum quinoline fungicide that introduces a new mode of action in the control of plant pathogenic fungi.[1][2] Its primary molecular target is the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key component in the de novo pyrimidine biosynthesis pathway.[1][3] Ipflufenoquin is classified by the Fungicide Resistance Action Committee (FRAC) under Code 52, designating it as a DHODH inhibitor.[1][3]
The inhibition of DHODH disrupts the synthesis of pyrimidine-based nucleotides, which are essential for the production of DNA, RNA, and other vital cellular components in fungi.[1][3] Specifically, DHODH catalyzes the oxidation of dihydroorotate to orotate, a critical step in this pathway.[3] By blocking this enzyme, ipflufenoquin effectively halts pyrimidine production, leading to the cessation of fungal growth and, ultimately, cell death.[3] This targeted action provides high efficacy against a range of fungal diseases, including gray mold and apple scab.
A significant aspect of ipflufenoquin's mechanism of action is its shared target with the clinical antifungal drug candidate, olorofim.[3] This has raised concerns about the potential for cross-resistance, where the use of ipflufenoquin in agricultural settings could select for fungal strains that are also resistant to olorofim.[3]
Quantitative Data: In Vitro Inhibition of DHODH
The inhibitory activity of ipflufenoquin against DHODH has been quantified, demonstrating its potency. The following table summarizes the key findings from in vitro studies on Aspergillus fumigatus DHODH.
| Target Enzyme | Compound | IC50 (nM) | Notes |
| Wild-type A. fumigatus DHODH | Ipflufenoquin | 774 (± 144) | Demonstrates direct inhibition of the target enzyme.[3] |
| Wild-type A. fumigatus DHODH | Olorofim | 51 (± 14) | Included for comparison, showing higher potency than ipflufenoquin in this assay.[3] |
| Mutant A. fumigatus DHODH (Gly119Ser, Gly119Cys, Gly119Val, Gly119Ala) | Ipflufenoquin | 4-5 fold greater than wild-type | Mutations at the Gly119 position, known to confer resistance to olorofim, also reduce the susceptibility to ipflufenoquin.[3] |
Experimental Protocols
In Vitro DHODH Inhibition Assay
A foundational experiment to determine the direct inhibitory effect of ipflufenoquin on its target enzyme is the in vitro DHODH assay.
Objective: To measure the dose-dependent inhibition of recombinant DHODH by ipflufenoquin and determine the IC50 value.
Methodology:
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Enzyme Source: Recombinant Aspergillus fumigatus DHODH enzyme is expressed and purified.
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Assay Buffer: The assay is conducted in a buffer solution, typically composed of 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 10% glycerol, and 0.1% Triton X-100.[3]
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Substrates and Reagents:
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Procedure:
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The recombinant DHODH enzyme is incubated in the assay buffer in the presence of a range of ipflufenoquin concentrations.
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The reaction is initiated by the addition of the substrate, L-dihydroorotic acid.
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The rate of DCIP reduction is monitored spectrophotometrically by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm).
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The enzyme activity at each ipflufenoquin concentration is calculated and compared to the activity in the absence of the inhibitor to determine the percentage of inhibition.[3]
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Data Analysis: The percentage of inhibition is plotted against the logarithm of the ipflufenoquin concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
In Silico Molecular Docking
Computational methods are employed to predict the binding of ipflufenoquin to the DHODH enzyme.
Objective: To model the interaction between ipflufenoquin and the DHODH protein and to correlate binding affinity with fungicide sensitivity.
Methodology:
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Protein Structure Prediction: The three-dimensional structure of the target DHODH enzyme from a specific fungal species (e.g., Botrytis cinerea) is predicted using tools like AlphaFold2.
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Molecular Docking Simulation: Software such as Autodock Vina is used to simulate the binding of ipflufenoquin to the predicted DHODH structure. This involves exploring various possible conformations of the ligand (ipflufenoquin) within the active site of the protein.
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Binding Affinity Calculation: The simulation calculates the binding affinity (ΔG, in kcal/mol), which represents the strength of the interaction between ipflufenoquin and DHODH. A more negative value indicates a stronger binding affinity.
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Correlation Analysis: The calculated binding affinities are then correlated with experimentally determined fungicide sensitivity values (e.g., EC50 values) for different fungal species.
Visualizations
Signaling Pathway
Caption: Mechanism of ipflufenoquin action via inhibition of DHODH in the pyrimidine biosynthesis pathway.
Experimental Workflow
Caption: Experimental workflow for the in vitro DHODH inhibition assay.
Logical Relationship
Caption: Logical relationship between in silico predicted binding affinity and in vitro fungicide sensitivity.
References
- 1. Intrinsic Natural Resistance of Various Plant Pathogens to Ipflufenoquin, a New DHODH (Dihydroorotate Dehydrogenase)-Inhibiting Fungicide, in Relation to an Unaltered Amino Acid Sequence of the Target Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What kind of fungicide is Ipflufenoquin?_Chemicalbook [chemicalbook.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
